molecular formula C8H9N3 B1422818 N-methyl-1H-1,3-benzodiazol-4-amine CAS No. 1504941-39-2

N-methyl-1H-1,3-benzodiazol-4-amine

Cat. No.: B1422818
CAS No.: 1504941-39-2
M. Wt: 147.18 g/mol
InChI Key: UZISZGOHRVXCLK-UHFFFAOYSA-N
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Description

N-methyl-1H-1,3-benzodiazol-4-amine (CAS: 1504941-39-2) is a benzimidazole derivative with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its structure comprises a benzene ring fused to a diazole ring, with an N-methyl group at the 4-amine position. This compound is synthesized via condensation of o-phenylenediamine with formic acid derivatives, followed by methylation. Characterization employs techniques like NMR and IR spectroscopy .

Properties

IUPAC Name

N-methyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZISZGOHRVXCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504941-39-2
Record name N-methyl-1H-1,3-benzodiazol-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-1,3-benzodiazol-4-amine typically involves the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-1,3-benzodiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-1,3-benzodiazol-4-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. N-methyl-1H-1,3-benzodiazol-4-amine has been studied for its potential to inhibit microbial growth, particularly against Mycobacterium tuberculosis. A study employing molecular docking and dynamic simulations demonstrated that certain derivatives of benzodiazoles showed promising antimycobacterial activity, suggesting that this compound could be effective against tuberculosis pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that benzodiazole derivatives can interact with specific enzymes and receptors involved in cancer pathways. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability, making them candidates for further development as anticancer agents .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

StudyCompoundActivityFindings
N-(1H-benzodiazol-2-yl)-3-nitrobenzeneAntimycobacterialMIC = 0.8 g/mL against M. tuberculosis
2-Mercaptobenzimidazole DerivativesAnticancerIC50 = 5.85 µM against colorectal carcinoma
Benzothiazole-Isoquinoline DerivativeNeuroprotectiveInhibitory activity against MAO-B

Buffering Agent

This compound is also utilized as a nonionic organic buffering agent in biological research, particularly in cell culture applications where maintaining a stable pH is crucial . This property enhances its utility in laboratory settings.

Analytical Chemistry

The compound serves as an important reagent in analytical chemistry for various assays due to its unique chemical properties that allow it to interact with different analytes effectively .

Mechanism of Action

The mechanism of action of N-methyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335).

Comparison with Structurally Similar Compounds

N-Ethyl-1H-1,3-benzodiazol-4-amine

  • Molecular Formula : C₉H₁₁N₃ (MW: 188.23 g/mol) .
  • Structural Difference : Ethyl substituent instead of methyl at the 4-amine.
  • Ethyl groups often enhance membrane permeability but may reduce solubility.
  • Synthesis : Similar to N-methyl derivatives but employs ethylating agents .

N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

  • Molecular Formula : C₁₁H₁₉N₃ (MW: 193.29 g/mol) .
  • Structural Difference : Tetrahydrobenzodiazole core with an isopropyl group.
  • Applications include neurological disorder research .

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

  • Molecular Formula : C₈H₁₃N₃ (MW: 151.21 g/mol) .
  • Structural Difference : Tetrahydro ring without isopropyl substitution.
  • Impact : Enhanced solubility compared to aromatic benzimidazoles. Used as a building block for complex heterocycles and antimicrobial agents .

1-Methyl-1H-benzimidazol-4-amine

  • Molecular Formula : C₈H₉N₃ (MW: 147.18 g/mol) .
  • Structural Difference : Methyl group at the 1-position instead of 4-amine.
  • Impact : Altered electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets.

N-methyl-2,1,3-benzothiadiazol-4-amine

  • Molecular Formula : C₇H₇N₃S (MW: 165.21 g/mol) .
  • Structural Difference : Thiadiazole ring replaces one nitrogen in the diazole.
  • Impact : Sulfur incorporation modifies electronic properties, making it valuable in organic electronics. Reduced basicity compared to benzodiazoles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
N-methyl-1H-1,3-benzodiazol-4-amine C₈H₉N₃ 147.18 g/mol 4-N-methyl Antimicrobial, anticancer
N-Ethyl-1H-1,3-benzodiazol-4-amine C₉H₁₁N₃ 188.23 g/mol 4-N-ethyl Pharmacological intermediates
N-Methyl-tetrahydrobenzodiazol-4-amine C₈H₁₃N₃ 151.21 g/mol Tetrahydro ring Antimicrobial, drug intermediates
1-Methyl-1H-benzimidazol-4-amine C₈H₉N₃ 147.18 g/mol 1-N-methyl Structural studies
N-methyl-2,1,3-benzothiadiazol-4-amine C₇H₇N₃S 165.21 g/mol Thiadiazole ring Organic electronics

Key Research Findings

  • Bioactivity : this compound derivatives show varied biological activities depending on substituents. For example, tetrahydro derivatives exhibit improved solubility and target specificity .
  • Synthetic Flexibility : Ethyl and isopropyl analogs are synthesized via similar routes but require tailored alkylation conditions .
  • Electronic Properties: Thiadiazole-containing analogs (e.g., benzothiadiazol-4-amine) demonstrate unique electronic profiles suitable for non-pharmaceutical applications like material science .

Biological Activity

N-Methyl-1H-1,3-benzodiazol-4-amine, a derivative of benzodiazole, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole moiety with a methyl group at the nitrogen position. Its molecular formula is C8H9N3C_8H_9N_3, and it has a molecular weight of approximately 151.17 g/mol. The presence of the methyl group enhances its solubility and biological activity compared to other benzodiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research suggests that this compound can inhibit cancer cell proliferation by disrupting microtubule formation, similar to the mechanism observed in tubulin-binding agents like colchicine .

Antiproliferative Activity

A detailed evaluation of the antiproliferative effects of this compound was conducted using various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (nM)Mechanism of Action
MCF-7 (breast)25Inhibition of tubulin polymerization
MDA-MB-23130G2/M phase arrest and apoptosis
A549 (lung)40Induction of oxidative stress

The compound demonstrated an IC50 value in the low nanomolar range across different cancer types, indicating potent antiproliferative effects .

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates post-treatment .
  • Antimicrobial Study : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were notably lower than those for standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1H-BenzodiazoleC7H6N2Parent compound without methyl substitution
N-Ethyl-1H-benzodiazol-4-amineC8H10N2Ethyl group enhances lipophilicity
N-MethylbenzimidazoleC8H9N3Similar nitrogen placement but different activity

The presence of the methyl group in this compound enhances its solubility and may improve its pharmacokinetic profile compared to its analogs .

Q & A

Q. What are the common synthetic routes for N-methyl-1H-1,3-benzodiazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling reactions under palladium or copper catalysis. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate aryl amination (e.g., analogous to the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) . Optimization includes adjusting solvent polarity (e.g., DMSO for solubility), catalyst loading (0.5–1.0 equiv.), and temperature (35–80°C) to improve yield. Post-reaction workup often involves acid-base extraction (e.g., HCl wash) and chromatographic purification (e.g., ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structure and substitution patterns. For example, aromatic protons in similar benzodiazoles appear at δ 6.4–8.2 ppm in CDCl₃ . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺ for a related compound) . Infrared (IR) spectroscopy identifies functional groups, such as N-H stretches (~3298 cm⁻¹) and C=N vibrations (~1621 cm⁻¹) .

Q. How can purification challenges (e.g., low yield or impurities) be addressed during synthesis?

  • Methodological Answer : Impurities often arise from incomplete coupling or side reactions. Techniques include:
  • Chromatography : Reverse-phase HPLC or silica gel chromatography with gradients (e.g., 0–100% ethyl acetate in hexane) .
  • Recrystallization : Solvent pairs like methanol/water or acetone/hexane improve purity .
  • Acid-Base Partitioning : Use HCl (0.1 M) to isolate protonated amine intermediates .

Q. What are the solubility and stability considerations for handling This compound?

  • Methodological Answer :
  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility; aqueous solubility is pH-dependent (soluble in acidic media via protonation).
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can crystallographic data for This compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).
  • Refinement in SHELXL : Apply constraints for anisotropic displacement parameters and hydrogen bonding. For twinned crystals, use the TWIN/BASF commands .
  • Validation : Check R-factors (R₁ < 0.05 for high-quality data) and residual electron density (< 0.3 eÅ⁻³) .

Q. How can contradictory pharmacological data (e.g., inconsistent IC₅₀ values) for benzodiazole derivatives be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., SR141716 for cannabinoid receptor assays) .
  • Data Normalization : Normalize activity to reference compounds and account for batch-to-batch variability in compound purity .
  • Meta-Analysis : Compare structural analogs (e.g., N-(2-thienylmethyl)-1H-benzimidazol-2-amine) to identify substituent effects .

Q. What computational methods predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO polarity) on reaction pathways using GROMACS .
  • QSAR Models : Correlate Hammett σ values of substituents with reaction rates .

Q. How can reaction mechanisms for benzodiazole functionalization be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to track bond formation (e.g., amination sites) via MS/MS .
  • Kinetic Studies : Monitor intermediate formation using in situ IR or UV-Vis spectroscopy .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of This compound derivatives?

  • Methodological Answer :
  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against E. coli (ATCC 25922) or S. aureus (ATCC 29213) .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1H-1,3-benzodiazol-4-amine
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N-methyl-1H-1,3-benzodiazol-4-amine

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